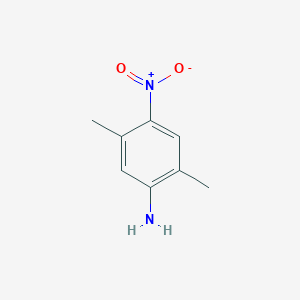

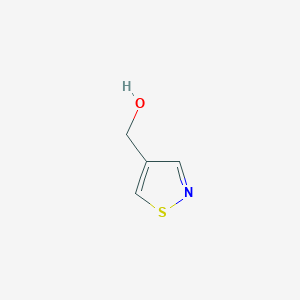

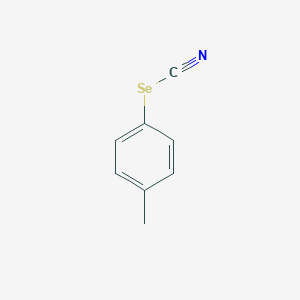

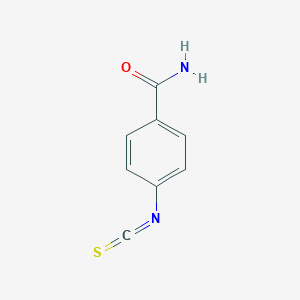

4-Isothiocyanatobenzamide

Overview

Description

Synthesis Analysis

The synthesis of isothiocyanates, including 4-Isothiocyanatobenzamide, can be achieved through various methods. One method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the sulfurization of isocyanides with elemental sulfur and catalytic amounts of amine bases .

Molecular Structure Analysis

The molecular structure of 4-Isothiocyanatobenzamide can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and spectroelectrochemistry .

Chemical Reactions Analysis

The chemical reactions involving 4-Isothiocyanatobenzamide can be analyzed using a combination of chemical reactions and stoichiometric calculations in a methodology called quantitative analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isothiocyanatobenzamide can be analyzed using various techniques. These properties include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume .

Scientific Research Applications

Isothiocyanates, including 4-Isothiocyanatobenzamide, have been studied for their disease preventive and therapeutic effects. Clinical trials have explored their use against diseases ranging from cancer to autism, suggesting potential for incorporation into disease mitigation efforts (Palliyaguru et al., 2018).

4-Isothiocyanatobenzamide is used in the synthesis of advanced materials. For example, in the development of fluorescent probes for detecting metal ions such as Cd2+ and Zn2+, 4-Isothiocyanatobenzamide derivatives have shown significant promise (Xu et al., 2014).

It has applications in pharmaceutical synthesis. For instance, 4-Isothiocyanatobenzamide was utilized in the synthesis of the androgen receptor antagonist MDV3100, highlighting its role in the development of therapeutic agents (Li Zhi-yu, 2012).

Its derivatives are being investigated for potential use in treating ocular diseases like glaucoma. 4-Aminobenzamidine dihydrochloride, a degradation product of a compound related to 4-Isothiocyanatobenzamide, has shown anti-glaucoma potential (Cesar et al., 2020).

In the field of materials science, 4-Isothiocyanatobenzamide and its analogs have been used in electropolymerization studies, particularly in the development of electrochemical transducers for applications like immunosensors for diseases such as dengue (Santos et al., 2019).

Future Directions

Research into isothiocyanates, including 4-Isothiocyanatobenzamide, continues to be a vibrant field. Future directions may include the development of new synthetic methods with low toxicity, safety, low cost, and high output rate . Additionally, reactive oxygen species (ROS)-based nanotherapy is emerging as an effective approach for eliminating glioma via generating large amounts of ROS in glioma cells .

properties

IUPAC Name |

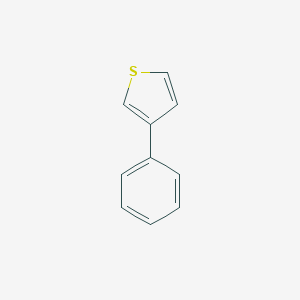

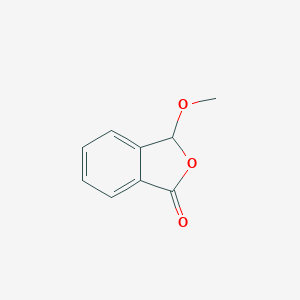

4-isothiocyanatobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)6-1-3-7(4-2-6)10-5-12/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOVSZUEMCUDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isothiocyanatobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.